molecular formula C10H11ClOS B1350107 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal CAS No. 56421-90-0

2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal

Cat. No.: B1350107
CAS No.: 56421-90-0
M. Wt: 214.71 g/mol
InChI Key: ATFFNOSBGHNMPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal typically involves the reaction of 4-chlorothiophenol with 2-methylpropanal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This compound features a chlorophenyl group and a sulfanyl moiety, which are believed to contribute to its biological activity. The following sections will detail its chemical properties, biological activities, mechanisms of action, and relevant case studies.

Structure and Composition

  • Chemical Formula : C10H11ClS
  • Molecular Weight : 214.71 g/mol
  • IUPAC Name : this compound

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Converts to sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Converts the aldehyde group to an alcohol with reducing agents such as sodium borohydride.
  • Nucleophilic Substitution : Chlorine can be replaced by nucleophiles like amines or thiols.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting a potential role in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It appears to inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. Further research is required to elucidate its specific pathways of action.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity.
  • Cell Signaling Modulation : It could influence various signaling pathways related to cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.
  • Anticancer Activity :
    • In a recent investigation, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure TypeNotable Activity
This compoundSulfanyl GroupAntimicrobial, Anticancer
4-Chlorophenyl Phenyl SulfoneSulfone GroupAntimicrobial
2-[(4-Chlorophenyl)Sulfanyl]-2-Methoxy-1-Phenylethan-1-OneMethoxy GroupLimited research on biological activity

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFFNOSBGHNMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377673
Record name 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56421-90-0
Record name 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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